molecular formula C27H26N4O4 B1345613 Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone CAS No. 65178-14-5

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone

Cat. No. B1345613
CAS RN: 65178-14-5
M. Wt: 470.5 g/mol
InChI Key: JIFSOVRQDDYNAH-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is a chemical compound with the molecular formula C27H26N4O4 . It has a molecular weight of 470.51974 . This compound is not intended for human or veterinary use, but for research purposes.


Synthesis Analysis

The synthesis of α-diazo ketones, which includes compounds like benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, involves several steps. One method involves the reaction of trimethylsilyldiazomethane with a mixed anhydride derived from a carboxylic acid and ethyl chloroformate, yielding the corresponding diazoketone . Another method involves a ‘sulfonyl-azide-free’ (‘SAFE’) protocol for diazo transfer to CH-acidic 1,3-dicarbonyl compounds .


Molecular Structure Analysis

The molecular structure of benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone is complex, with a large number of atoms and bonds. The compound contains a diazo group, which consists of two nitrogen atoms connected by a double bond .


Chemical Reactions Analysis

The chemical reactions involving α-diazo ketones can be quite complex. For instance, α-aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones can cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .

Scientific Research Applications

Homologation Reaction of Ketones with Diazo Compounds

The addition of diazo compounds to ketones, resulting in homologated ketones, is a significant area of interest. This process can occur with or without promoters or catalysts and involves various diazo compounds, including diazoalkanes and aryldiazomethanes. The reaction's regiochemistry and the catalysts' nature are critical points of discussion. Recent advancements in the enantioselective version of ketone homologation reactions and their application in total synthesis highlight the ongoing development in this field, suggesting potential applications for compounds like Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in synthesizing complex organic molecules (Candeias, Paterna, & Gois, 2016).

Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen

Another relevant area is the reductive amination of aldehydes or ketones, which is crucial for synthesizing amines, a fundamental functional group in many pharmaceuticals. The review on reductive amination employing hydrogen as the reducing agent underlines the importance of catalysts in activating reducing agents, implying the role of Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in facilitating or undergoing such transformations in a synthetic context (Irrgang & Kempe, 2020).

Synthesis of Exocyclic α,β-Unsaturated Ketones

The synthesis of exocyclic α,β-unsaturated ketones is another area where compounds like Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone could find application. Such compounds are important intermediates for the stereoselective synthesis of polycyclic ring systems, demonstrating the broad utility of diazocarbonyl compounds in organic synthesis. The review by Levai highlights various synthetic procedures for preparing these compounds, illustrating the potential versatility of Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in synthetic chemistry applications (Levai, 2003).

Intramolecular Reactions of Diazocarbonyl Compounds

Finally, the intramolecular reactions of α-diazocarbonyl compounds, including cyclopropanation and the formation of various cyclic structures under thermal, catalytic, and photochemical conditions, are noteworthy. These reactions allow the construction of complex molecular architectures, suggesting a role for Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone in advanced synthetic methodologies (Burke & Grieco, 1980).

Future Directions

The future directions in the study and application of α-diazo ketones, including benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone, are promising. The development of new synthesis methods and the exploration of their reactivity and applications in organic synthesis are areas of ongoing research .

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-diazo-3-oxo-1-phenylbutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c28-29-18-25(32)23(16-20-10-4-1-5-11-20)30-26(33)24(17-21-12-6-2-7-13-21)31-27(34)35-19-22-14-8-3-9-15-22/h1-15,18,23-24H,16-17,19H2,(H,30,33)(H,31,34)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFSOVRQDDYNAH-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C=[N+]=[N-])NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone

CAS RN

65178-14-5
Record name Benzyloxycarbonylphenylalanylphenylalanine diazomethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065178145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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